(2S)-4-phenylbutan-2-amine hydrochloride
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Overview
Description
(2S)-4-phenylbutan-2-amine hydrochloride is a chiral amine compound with a phenyl group attached to the butane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-4-phenylbutan-2-amine hydrochloride typically involves the reduction of the corresponding ketone or the reductive amination of the corresponding aldehyde. One common method is the catalytic hydrogenation of 4-phenyl-2-butanone using a chiral catalyst to ensure the desired stereochemistry. The reaction is usually carried out under mild conditions with hydrogen gas and a suitable solvent such as ethanol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale hydrogenation reactors and continuous flow processes to optimize yield and purity. The hydrochloride salt is formed by treating the free amine with hydrochloric acid, followed by crystallization to obtain the pure product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions include substituted amines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2S)-4-phenylbutan-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a chiral building block in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor to pharmaceutical drugs.
Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (2S)-4-phenylbutan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
(2S)-4-phenylbutan-2-amine: The free amine form without the hydrochloride salt.
(2S)-4-phenylbutan-2-ol: The corresponding alcohol derivative.
(2S)-4-phenylbutanoic acid: The carboxylic acid derivative.
Uniqueness: (2S)-4-phenylbutan-2-amine hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity compared to its free amine or other derivatives. This makes it particularly valuable in certain synthetic and pharmaceutical applications.
Properties
CAS No. |
81580-34-9 |
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Molecular Formula |
C10H16ClN |
Molecular Weight |
185.69 g/mol |
IUPAC Name |
(2S)-4-phenylbutan-2-amine;hydrochloride |
InChI |
InChI=1S/C10H15N.ClH/c1-9(11)7-8-10-5-3-2-4-6-10;/h2-6,9H,7-8,11H2,1H3;1H/t9-;/m0./s1 |
InChI Key |
LVQSUJANKVLTKT-FVGYRXGTSA-N |
Isomeric SMILES |
C[C@@H](CCC1=CC=CC=C1)N.Cl |
Canonical SMILES |
CC(CCC1=CC=CC=C1)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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